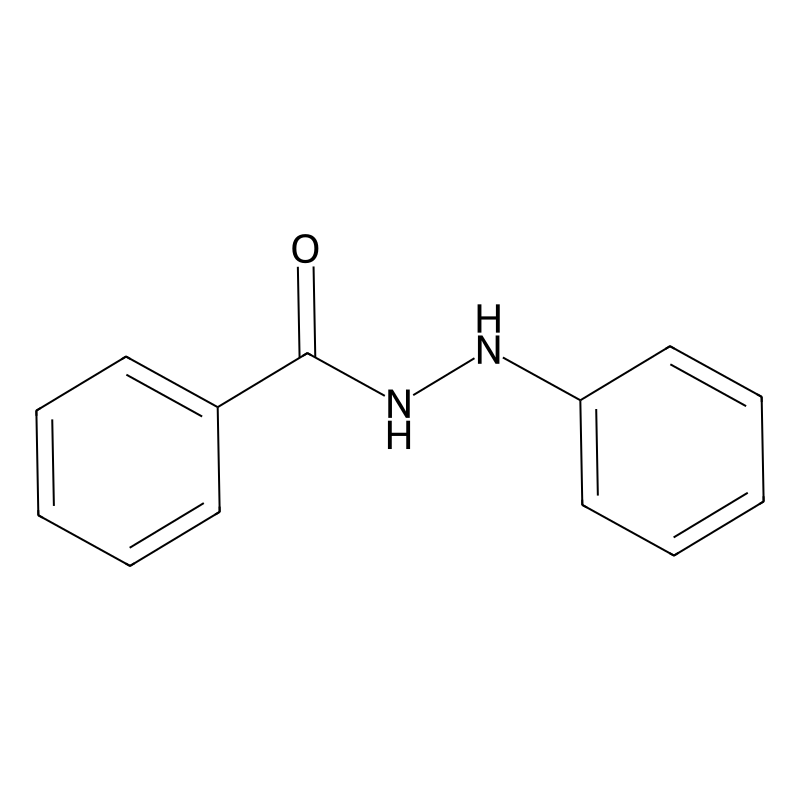

N'-Phenylbenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

N'-Phenylbenzohydrazide can act as a precursor to other organic compounds. For instance, it can be used in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science []. Additionally, it can be employed in the preparation of various hydrazones, which are functional groups with potential applications in medicinal chemistry [].

Analytical Chemistry:

N'-Phenylbenzohydrazide has been utilized as a derivatization reagent in analytical chemistry. This process involves attaching the compound to a molecule of interest, often to improve its analytical properties. For example, N'-Phenylbenzohydrazide has been used to derivatize carbonyl compounds, making them more readily detectable through techniques like gas chromatography-mass spectrometry (GC-MS) [].

N'-Phenylbenzohydrazide is an organic compound with the molecular formula . It features a hydrazide functional group attached to a phenyl ring and a benzoyl group, making it a member of the hydrazone family. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. Its structure contributes to its reactivity and biological activity, which are of significant interest in chemical research.

Research indicates that N'-Phenylbenzohydrazide possesses various biological activities. It has been studied for:

- Antimicrobial Properties: Exhibiting activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Corrosion Inhibition: Its derivatives have shown effectiveness in preventing corrosion in metal surfaces, particularly in oilfield applications .

- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Several methods for synthesizing N'-Phenylbenzohydrazide have been reported:

- Condensation Reaction: The most common method involves the condensation of phenylhydrazine with benzoyl chloride or benzoyl acid under acidic conditions.

- Direct Amidation: Recent advancements include the use of continuous flow reactors for direct amidation of acids, which can enhance yield and purity .

- Electrochemical Synthesis: Innovative electrochemical methods have also been explored, providing an environmentally friendly approach to synthesis .

N'-Phenylbenzohydrazide has diverse applications:

- Corrosion Inhibitor: Used in oilfield water systems to prevent metal corrosion.

- Pharmaceuticals: Potential use as an intermediate in the synthesis of novel drugs due to its biological activity.

- Material Science: Employed in the development of polymeric materials and coatings due to its reactive functional groups.

Interaction studies of N'-Phenylbenzohydrazide focus on its electrochemical behavior and binding interactions with various substrates. These studies are essential for understanding its application as a sensor or catalyst. For instance:

- Electrochemical Studies: Investigations into its redox properties reveal insights into its stability and reactivity under different conditions .

- Binding Affinity Studies: Research has shown that it can interact with metal ions, which is critical for its role as a corrosion inhibitor .

N'-Phenylbenzohydrazide shares structural similarities with other hydrazides and hydrazones. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N'-Ferrocenylmethyl-N'-phenylbenzohydrazide | Contains ferrocenyl group | Exhibits distinct electrochemical properties |

| N'-phenylcinnamohydrazide | Contains a cinnamoyl moiety | Known for unique photophysical properties |

| Benzohydrazide | Simple benzoyl attached to hydrazine | Less complex than N'-Phenylbenzohydrazide |

N'-Phenylbenzohydrazide stands out due to its unique combination of biological activity and potential applications in corrosion inhibition, making it a compound of significant interest in both academic and industrial research settings.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant